ethyl (4-bromo-2-ethylphenyl)carbamate
Description
Ethyl (4-bromo-2-ethylphenyl)carbamate is a substituted phenyl carbamate characterized by a bromine atom at the para position and an ethyl group at the ortho position of the phenyl ring. This structure confers unique electronic and steric properties, influencing its chemical reactivity and biological interactions.
Properties
IUPAC Name |
ethyl N-(4-bromo-2-ethylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-8-7-9(12)5-6-10(8)13-11(14)15-4-2/h5-7H,3-4H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBXWMZLUZFFJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ethyl Carbamate (Urethane)
Ethyl carbamate (CH₃CH₂-O-CO-NH₂) is a simple carbamate with well-documented carcinogenic and mutagenic properties. Key comparisons include:
- Carcinogenicity: Ethyl carbamate is classified as a Group 2A carcinogen by IARC, inducing tumors in multiple organs (e.g., liver, lung) in rodents . Its metabolic activation involves cytochrome P450 enzymes (CYP2E1), forming reactive intermediates like vinyl carbamate epoxide .
- In contrast, vinyl carbamate, a suspected metabolite, is mutagenic in Salmonella typhimurium strains TA1535 and TA100 .
- Regulatory Status : Ethyl carbamate is regulated in alcoholic beverages (e.g., cachaça, wines) with limits such as 210 µg/L in Brazil due to its formation during fermentation .
Key Structural Differences :
- Ethyl (4-bromo-2-ethylphenyl)carbamate’s aromatic ring and substituents likely reduce metabolic activation compared to ethyl carbamate.
Vinyl Carbamate
Vinyl carbamate (CH₂=CH-O-CO-NH₂) is a structural analog and proposed metabolite of ethyl carbamate. Key distinctions include:
- Potency: Vinyl carbamate is 10–50 times more carcinogenic than ethyl carbamate in mice, inducing lung adenomas, hepatic carcinomas, and neurofibrosarcomas at lower doses .
- Mutagenicity : Unlike ethyl carbamate, vinyl carbamate is directly mutagenic in bacterial assays when metabolized by liver enzymes .
- Metabolic Pathways: Vinyl carbamate is rapidly oxidized to its epoxide, a highly reactive electrophile that binds to DNA and proteins. This compound’s bulky substituents likely impede such epoxidation, reducing genotoxicity .
tert-Butyl N-(4-bromo-2-ethylphenyl)carbamate
This compound (CAS: 1449669-75-3) shares the same phenyl substitution pattern as the target compound but replaces the ethyl carbamate group with a tert-butyl carbamate. Key differences:
- Applications : Both compounds are likely used as intermediates in organic synthesis, but their toxicity profiles remain understudied.
Mechanistic and Toxicological Comparisons
Metabolic Activation Pathways
- Ethyl Carbamate: Metabolized via CYP2E1 to vinyl carbamate, then to vinyl carbamate epoxide, forming DNA adducts (e.g., etheno-adducts) .
- This compound : The bromine and ethyl substituents may redirect metabolism toward detoxification pathways (e.g., conjugation) rather than epoxidation, reducing adduct formation .
Oxidative Stress and Detoxification
Ethyl carbamate induces reactive oxygen species (ROS) in C. elegans and human cells, activating xenobiotic detoxification pathways (e.g., GST-4) . Similar mechanisms may occur in substituted carbamates, but structural modifications could alter ROS generation efficiency.
Data Tables: Comparative Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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